molecular formula C21H25N3O5S B2624473 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 921916-16-7

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2624473
CAS No.: 921916-16-7
M. Wt: 431.51
InChI Key: CQKWBKWYLQUDIZ-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound with the molecular formula C21H25N3O5S and a molecular weight of 431.5 g/mol . This molecule is characterized by a benzoxazepine core, a central structure featuring a seven-membered oxazepine ring fused to a benzene moiety, which is substituted with sulfamoyl and isobutyramide functional groups . The specific three-dimensional structure, represented by the SMILES string "S(C1C=CC(=CC=1)NC(C(C)C)=O)(NC1C=CC2=C(C=1)NC(C(C)(C)CO2)=O)(=O)=O", contributes to its unique physicochemical properties . With a calculated topological polar surface area of approximately 122 Ų and several hydrogen bond donors and acceptors, this compound presents properties of interest for early-stage pharmaceutical and biochemical research . Compounds within the benzoxazepine class are frequently investigated for their potential biological activities and their utility as key intermediates in organic synthesis. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13(2)19(25)22-14-5-8-16(9-6-14)30(27,28)24-15-7-10-18-17(11-15)23-20(26)21(3,4)12-29-18/h5-11,13,24H,12H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKWBKWYLQUDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the formation of the benzo-oxazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfonamide group is then introduced via a sulfonation reaction, followed by the attachment of the isobutyramide moiety through an amidation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment and materials. Additionally, purification processes, such as crystallization or chromatography, would be necessary to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: IR Spectral Comparison of Key Functional Groups

Compound Type C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹)
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 3150–3319
Triazole-thiones [7–9] Absent 1247–1255 3278–3414
Target Compound* ~1660–1680 Absent ~3150–3414

*Predicted based on structural analogs.

Research Findings

  • Sulfonamide vs.
  • Metabolic Stability : The benzooxazepin core, with its methyl groups, likely improves metabolic stability compared to triazoles, which are prone to oxidative degradation.
  • Tautomerism : Unlike triazole-thiones [7–9], the target compound’s rigid oxazepin ring minimizes tautomeric shifts, simplifying pharmacokinetic profiling .

Biological Activity

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound featuring a unique structural arrangement that incorporates a benzoxazepine moiety and a sulfamoyl group. This compound has garnered interest in various biological applications due to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity or receptor binding, leading to various pharmacological effects. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The sulfamoyl group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may bind to receptors involved in signaling pathways, influencing cellular responses.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against bacteria and fungi.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation in preclinical models.
  • Anticancer Potential : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation.

In Vitro Studies

A study published in MDPI highlighted the inhibitory effects of related compounds on key enzymes involved in cholesterol biosynthesis. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against squalene synthase and farnesyl diphosphate synthase . These findings suggest that the benzoxazepine scaffold may be crucial for biological activity.

In Vivo Studies

In vivo assessments revealed that similar compounds could effectively lower cholesterol levels in animal models. For example, a derivative was shown to reduce cholesterol biosynthesis significantly when administered at a dosage of 32 mg/kg in rats . This underscores the potential therapeutic applications of such compounds in managing hyperlipidemia.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (nM)Reference
Compound ASqualene Synthase Inhibitor90
Compound BFarnesyl Diphosphate Synthase Inhibitor0.54
N-(4-(N-(3,3-dimethyl-4-oxo...))Antimicrobial Activity (Preliminary)TBD

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